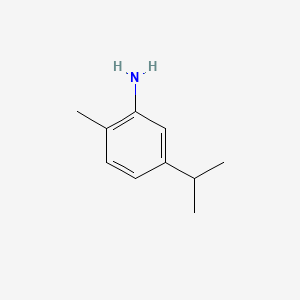

5-Isopropyl-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWALWNGEXPARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174511 | |

| Record name | o-Toluidine, 5-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-53-8 | |

| Record name | o-Toluidine, 5-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isopropyl-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Toluidine, 5-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cymidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Isopropyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine with significant potential in advanced material science and as a scaffold in medicinal chemistry. Its molecular structure, featuring an aniline core substituted with a methyl and an isopropyl group, imparts a unique combination of reactivity, steric hindrance, and electronic properties. This guide provides a comprehensive overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and biological significance, to support its application in research and development. The compound is noted for being a clear, colorless to yellow liquid that is sensitive to air and should be stored accordingly.[1]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, purification, and application. While experimentally determined values for some properties are not widely published, predicted data provides useful estimates.

| Property | Value | Source |

| CAS Number | 2051-53-8 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-p-cymene, Carvacrylamine, 2-Methyl-5-isopropylaniline | [3] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 241.1 ± 9.0 °C (Predicted) | [4] |

| Melting Point | Not available | [2] |

| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as methanol. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, amine, isopropyl, and methyl protons. The aromatic protons typically appear as multiplets in the downfield region. The amine protons often present as a broad singlet. The methyl group attached to the ring shows a singlet, while the isopropyl group gives a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.[1]

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Aromatic carbons resonate in the range of δ 115–150 ppm. The carbons of the isopropyl group appear in the upfield region, with the methine carbon around δ 34 ppm and the methyl carbons around δ 24 ppm. The methyl group attached to the aromatic ring also resonates in the upfield region.[1]

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Aromatic CH | 6.5 - 7.2 (m) | 115 - 130 |

| Amine NH₂ | Variable (br s) | - |

| Isopropyl CH | ~3.0 (septet) | ~34 |

| Isopropyl (CH₃)₂ | ~1.2 (d) | ~24 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-isopropyl | - | ~148 |

| Aromatic C-CH₃ | - | ~125-130 |

| Methyl Ar-CH₃ | ~2.2 (s) | ~16-18 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. The primary amine (-NH₂) group exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and isopropyl groups are observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (149.24). A common fragmentation pattern involves the loss of a methyl group from the isopropyl substituent, leading to a prominent peak at m/z 134. Another significant fragmentation is the loss of the entire isopropyl group, resulting in a peak at m/z 106.[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-donating amino group and the alkyl substituents on the aromatic ring.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] However, the substitution pattern of this compound, with a methyl group at the 2-position and an isopropyl group at the 5-position, introduces steric hindrance that influences the regioselectivity of these reactions.

-

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) are expected to proceed readily, with substitution likely occurring at the positions activated by the amino group and not blocked by existing substituents.

-

Nitration and Sulfonation: These reactions typically require acidic conditions. The basic amino group can be protonated, forming an anilinium ion which is a deactivating, meta-directing group. This can lead to a mixture of products or require protection of the amino group.

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt.[6][7] This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions.

Experimental Protocols

Synthesis

A plausible synthetic route involves the nitration of p-cymene followed by the reduction of the resulting nitro-p-cymene.

Workflow for a potential synthesis of this compound:

Caption: Synthetic pathway for this compound.

Purification

Purification of this compound, a liquid, can be achieved through standard laboratory techniques.

-

Vacuum Distillation: This is a common method for purifying liquid anilines, which often have high boiling points and can decompose at atmospheric pressure. The process involves heating the liquid under reduced pressure, causing it to boil at a lower temperature.

-

Column Chromatography: For smaller scales or to remove impurities with different polarities, column chromatography using silica gel is effective. A non-polar eluent, such as a hexane/ethyl acetate mixture, is typically used.[1]

General Workflow for Purification:

Caption: Purification workflow for this compound.

Biological Activity and Relevance in Drug Development

Substituted anilines are a prominent class of compounds in medicinal chemistry, often serving as key building blocks for targeted therapies.

Kinase Inhibition

The substituted aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines have been successfully incorporated into inhibitors of various kinases, including:

-

Mer and c-Met kinases

-

Phosphoinositide-dependent kinase 1 (PDK1)

-

Src kinase

General Signaling Pathway for Kinase Inhibition:

Caption: Kinase inhibition by substituted anilines.

Studies on this compound

Specific studies on this compound have revealed some biological activities:

-

Antiproliferative Effects: This compound has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells in human fibroblasts and colorectal carcinoma cells. The proposed mechanism involves the compound binding to DNA, thereby inhibiting RNA and protein synthesis.

-

Enzyme Inhibition: While synthesized as a potential inhibitor of Mycobacterium tuberculosis chorismate mutase, this compound was found to be inactive, providing valuable structure-activity relationship (SAR) data for the development of other inhibitors.

Safety and Toxicology

This compound is classified as a hazardous substance.

-

Hazard Statements: It is known to cause skin and serious eye irritation.[1]

-

Toxicity: While specific comprehensive toxicity data for this compound is limited, its bisaniline precursor, 4,4′-methylenebis-(this compound), has been shown to be non-mutagenic in Ames tests and exhibits low acute and aquatic toxicity.[1] However, it is important to note that many substituted anilines are known to have toxic and carcinogenic properties. For example, 2,4,5-trimethylaniline has been shown to be carcinogenic in animal studies.[8][9] Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a versatile chemical with promising applications in both materials science and medicinal chemistry. Its unique substitution pattern provides a balance of reactivity and steric influence that can be exploited in the design of new polymers and bioactive molecules. While further research is needed to fully characterize its physical properties and biological activity, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.

References

- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-isopropyl-5-methyl-aniline | 2437-39-0 [m.chemicalbook.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 5-Isopropyl-2-methylaniline (CAS: 2051-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-2-methylaniline (CAS: 2051-53-8), also known as 2-amino-p-cymene. It covers the compound's chemical and physical properties, detailed spectroscopic data, and key applications in materials science and pharmacology. This document includes detailed experimental protocols for its synthesis and its use as a monomer in the production of high-performance thermosetting polyimide oligomers. Furthermore, it explores its biological activities, including its potential as an antiproliferative agent. Visualizations of key chemical pathways and experimental workflows are provided to facilitate understanding.

Chemical Identification and Properties

This compound is an aromatic amine that serves as a valuable building block in various chemical syntheses.[1] Its structure consists of an aniline ring substituted with a methyl group at the ortho position and an isopropyl group at the meta position relative to the amino group.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2051-53-8[2] |

| IUPAC Name | This compound[3] |

| Synonyms | 2-Amino-p-cymene, 2-Methyl-5-isopropylaniline, 5-Isopropyl-o-toluidine, Carvacrylamine[1][2] |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molecular Weight | 149.24 g/mol [4] |

| InChI Key | YKWALWNGEXPARQ-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(C=C(C=C1)C(C)C)N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless to yellow liquid[1] |

| Boiling Point | 241.6 °C[4] |

| Refractive Index | 1.5350 to 1.5450 (20°C, 589 nm)[3] |

| Purity | >93.0% (GC)[5] |

| Storage | Store in a cool, dark place under an inert atmosphere; air-sensitive[1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals for aromatic protons (multiplets), amine (-NH₂) protons (broad singlet), a singlet for the methyl protons, and a characteristic septet and doublet for the isopropyl group protons.[1] |

| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic ring, the methyl group, and the isopropyl group.[7] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching bands appear above 3000 cm⁻¹, and aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.[1] |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 149.23. Common fragmentation patterns include the loss of a methyl group (m/z 134) and the loss of the isopropyl group (m/z 106).[1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the reduction of its nitro derivative, 2-nitro-p-cymene. The presence of the electron-donating amino group and alkyl substituents on the aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions, with incoming electrophiles primarily directed to the ortho and para positions relative to the amino group.[1]

Caption: Synthesis of this compound from p-cymene.

Experimental Protocols

Synthesis of 2-Nitro-p-cymene (Precursor)

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid (CH₃COOH)

-

p-Cymene

-

Concentrated nitric acid (HNO₃)

-

Dry ice

-

Cracked ice

-

Petroleum ether or ether

-

Calcium chloride (CaCl₂)

Procedure:

-

In a suitable reaction vessel equipped with vigorous stirring, a mixture of 1 kg of concentrated sulfuric acid and 300 ml of glacial acetic acid is chilled to 0° to -5°C using dry ice.

-

500 g of p-cymene is added slowly to the chilled mixture while maintaining the temperature.

-

A nitrating mixture is prepared separately by combining 369 g of concentrated nitric acid and 1 kg of concentrated sulfuric acid, and this mixture is cooled to 0-5°C.

-

The p-cymene emulsion is further cooled to -15° to -10°C, and the nitrating mixture is added dropwise over approximately 2 hours, ensuring the temperature does not rise.

-

After the addition is complete, the reaction is stirred for an additional 10 minutes.

-

The reaction mixture is then poured into a mixture of 1 kg of cracked ice and 1 L of water with stirring.

-

The layers are allowed to separate, and the lower acid layer is removed and extracted with petroleum ether or ether.

-

The combined organic layers are washed with water and dried over calcium chloride.

-

The solvent is removed by distillation, and the residual liquid is fractionated under reduced pressure to yield 2-nitro-p-cymene.

Synthesis of this compound

This protocol describes the reduction of 2-nitro-p-cymene.[4]

Materials:

-

2-Nitro-p-cymene

-

95% Ethanol

-

Raney nickel catalyst

-

Hydrogen gas (H₂)

Procedure:

-

A high-pressure reaction vessel (bomb) is charged with 100 g of 2-nitro-p-cymene, 100 ml of 95% ethanol, and 10 g of Raney nickel catalyst.

-

The vessel is sealed, and hydrogen gas is introduced to a pressure of 700–1500 psi.

-

The reaction is maintained at 100–120°C for 30 minutes after the initial rapid uptake of hydrogen ceases.

-

After cooling, the hydrogen is carefully released, and the catalyst is removed by filtration or centrifugation.

-

The ethanol and water are removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Synthesis of High-Temperature Thermosetting Polyimide Oligomer

This protocol is based on the synthesis of a safer alternative to the PMR-15 polyimide, utilizing a derivative of this compound.[7][8] The first step is the synthesis of the bisaniline monomer, 4,4′-methylenebis-(this compound) (CDA).

4.3.1 Synthesis of 4,4′-methylenebis-(this compound) (CDA)

Caption: Synthesis of the bisaniline monomer (CDA).

Materials:

-

This compound

-

Paraformaldehyde

-

Hydrochloric acid (36%)

-

Water

-

Sodium hydroxide

Procedure:

-

A mixture of this compound (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water is heated to 353 K for 3 hours under an inert atmosphere (e.g., argon).

-

The reaction mixture is cooled to room temperature, and sodium hydroxide is added to neutralize the acid.

-

The resulting precipitate is filtered, washed, and dried to yield 4,4′-methylenebis-(this compound) (CDA).

4.3.2 Synthesis of PMR-PCy Polyimide Oligomer

Materials:

-

4,4′-methylenebis-(this compound) (CDA)

-

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

-

5-Norbornene-2,3-dicarboxylic anhydride (NA)

-

Methanol or Tetrahydrofuran (THF)

Procedure:

-

The monomers (CDA, BTDA, and NA) are dissolved in a suitable solvent like methanol or THF in a specific molar ratio to form the amic acid precursor.

-

This solution can be used to cast films or impregnate fibers.

-

The amic acid is then thermally imidized by heating to generate the polyimide oligomers.

-

Subsequent curing at high temperatures (280–315°C) under pressure leads to the formation of the cross-linked, high-performance thermoset network.[7]

Applications in Drug Development and Biological Activity

This compound and its derivatives have shown potential in drug development due to their biological activities.

Antiproliferative and Anticancer Research

Studies have indicated that this compound exhibits antiproliferative effects.[1] It has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells in human fibroblasts and colorectal carcinoma cells. The proposed mechanism involves the binding of the compound to DNA, which in turn inhibits RNA and protein synthesis, ultimately leading to cell death.[1]

Caption: Proposed mechanism of antiproliferative activity.

Other Therapeutic Research

The structural scaffold of this compound is also of interest in other therapeutic areas. For instance, a derivative was synthesized and studied as a potential inhibitor for Mycobacterium tuberculosis chorismate mutase, a key enzyme for the pathogen's survival.[1] Although this specific modification was inactive, it provided valuable structure-activity relationship (SAR) data for the development of future inhibitors.[1] Additionally, a structural isomer, 4-isopropyl-3-methylaniline, has been used in the synthesis of a potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, highlighting the utility of this substitution pattern in targeting protein kinases.[1]

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[1][5] It is also harmful if swallowed. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[5] It should be used in a well-ventilated area.[8] As it is air-sensitive, storage under an inert atmosphere is recommended.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Conclusion

This compound is a versatile chemical compound with significant applications in both materials science and medicinal chemistry. Its role as a safer, sustainable building block for high-temperature polyimides addresses a critical need in the aerospace industry. Concurrently, its demonstrated antiproliferative properties open avenues for further research in the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this compound, offering detailed protocols and a summary of its key characteristics and potential applications.

References

- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]

- 2. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Characterization of Thermosetting Polyimide Oligomers for Microelectronics Packaging [vtechworks.lib.vt.edu]

- 6. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Isopropyl-2-methylaniline: Molecular Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene. It details the molecule's structural and physicochemical properties, provides a methodological framework for its synthesis, and explores its biological significance, particularly in the context of antimicrobial research.

Core Molecular and Physical Properties

This compound is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] It is a clear, colorless to yellow liquid that is sensitive to air.[1] This compound serves as a valuable building block in various chemical syntheses, including the development of high-performance polymers.[1]

Molecular Structure and Weight

The structure of this compound features a benzene ring substituted with a methyl group, an isopropyl group, and an amino group. The IUPAC name for this compound is 2-methyl-5-(1-methylethyl)-benzenamine.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| CAS Number | 2051-53-8 | [2][3] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 239–240 °C at 740 mmHg | [4] |

Synthesis Protocol: Hydrogenation of 2-Nitro-p-cymene

The most practical method for the preparation of 2-amino-p-cymene (this compound) is the reduction of its corresponding nitro derivative, 2-nitro-p-cymene.[4] Catalytic hydrogenation is a commonly employed and efficient method for this transformation.

Materials and Equipment

-

2-Nitro-p-cymene

-

Raney nickel catalyst

-

High-pressure hydrogenation apparatus (bomb)

-

Hydrogen gas source

-

Ethanol (95%)

-

Centrifuge or filtration apparatus (sintered-glass or Büchner funnel)

-

Distillation apparatus

Experimental Procedure

-

Preparation of the Reaction Mixture : In a high-pressure hydrogenation bomb, combine 250 g (1.4 moles) of 2-nitro-p-cymene and 10-15 g of Raney nickel catalyst.

-

Hydrogenation : Seal the bomb and introduce hydrogen gas, pressurizing the vessel to 700–1500 lb. The reaction is highly exothermic, and the temperature will rise to approximately 120°C as the pressure decreases.[4] Maintain the hydrogen pressure by introducing more gas from a tank until the initial rapid reaction subsides (approximately 15 minutes).

-

Reaction Completion : Continue the hydrogenation at 100–120°C for an additional 30 minutes after the hydrogen pressure stabilizes, indicating the completion of the reaction.

-

Isolation of the Crude Product : Allow the bomb to cool to room temperature and carefully release the excess hydrogen pressure. Separate the catalyst from the reaction mixture by centrifugation or filtration.[4]

-

Purification : Purify the resulting crude amine by distillation. The fraction boiling at 239–240°C at 740 mmHg is collected.[4] This procedure typically yields 130–135 g (87–90%) of 2-amino-p-cymene.[4]

Note on Safety : The hydrogenation of nitro compounds is a highly exothermic process and can be hazardous if not controlled properly.[4] Temperatures exceeding 150°C may lead to the formation of secondary amines, and higher temperatures can result in decomposition reactions with explosive potential.[4] It is crucial to ensure adequate cooling and to complete the hydrogenation as rapidly as is safely possible.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the amine (NH₂) protons, the methyl protons, and the isopropyl group protons.

-

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C-H stretching from the aromatic and aliphatic components.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

Biological Relevance and Antimicrobial Activity

While this compound itself is primarily a synthetic intermediate, its parent compound, p-cymene, and related derivatives have garnered significant interest for their biological activities, particularly their antimicrobial properties.[5]

p-Cymene, a major constituent of essential oils from various medicinal and food plants, has demonstrated antioxidant, anti-inflammatory, and antimicrobial effects.[5] The antimicrobial action of p-cymene and its derivatives, such as carvacrol, is attributed to their ability to disrupt the cytoplasmic membrane of microorganisms.[5] This disruption leads to an expansion of the membrane, alterations in membrane potential, and changes in intracellular pH, ultimately affecting cell viability.[5]

The following diagram illustrates the proposed mechanism of antimicrobial action of p-cymene, which provides a conceptual framework for understanding the potential biological activities of its derivatives like this compound.

Caption: Proposed antimicrobial mechanism of p-cymene derivatives.

This guide provides foundational knowledge for researchers and professionals working with this compound, offering insights into its chemical properties, synthesis, and potential for biological applications. Further research into the specific activities of this and related compounds could yield novel therapeutic agents and advanced materials.

References

- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]

- 2. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Isopropyl-2-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-isopropyl-2-methylaniline (CAS No. 2051-53-8), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a detailed characterization of this compound.

Introduction

This compound, also known as 2-amino-p-cymene, is an aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring a benzene ring substituted with an amino group, a methyl group, and an isopropyl group, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, amine, isopropyl, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. A publication reports the following partial ¹H NMR data in CDCl₃: δ 6.98 (d, J = 7.6 Hz, 1H), 6.60 (dd, J = 7.6 Hz, 1.7 Hz, 1H).[2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.5 - 7.2 | Multiplet | - |

| Amine NH₂ | Variable | Broad Singlet | - |

| Isopropyl CH | 2.9 - 3.0 | Septet | ~6.9 |

| Aromatic CH₃ | ~2.2 | Singlet | - |

| Isopropyl (CH₃)₂ | ~1.2 | Doublet | ~6.9 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument used.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons typically resonate in the range of 115–150 ppm.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | (Not available) |

| Aromatic C-CH₃ | (Not available) |

| Aromatic C-CH(CH₃)₂ | (Not available) |

| Aromatic CH | (Not available) |

| Isopropyl C H | (Not available) |

| Aromatic C H₃ | (Not available) |

| Isopropyl C H₃ | (Not available) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands confirming its structure.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching (Primary Amine) | 3300 - 3500 (two bands)[1] |

| Aromatic C-H Stretching | > 3000[1] |

| Aliphatic C-H Stretching | < 3000[1] |

| C-N Stretching | (Not available) |

| Aromatic C=C Bending | (Not available) |

Note: A detailed peak list with intensities was not available in the searched literature. The NIST WebBook contains an IR spectrum for this compound which can be consulted for more detailed information.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) corresponding to its molecular weight.

| Fragment | m/z | Interpretation |

| [M]⁺ | 149 | Molecular Ion[1][5] |

| [M-15]⁺ | 134 | Loss of a methyl group (CH₃)[1][5] |

| [M-43]⁺ | 106 | Loss of an isopropyl group (C₃H₇)[1] |

| 119 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to cover the range of approximately 0 to 220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Carefully place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and then ionized using electron ionization (EI). A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, leading to the ejection of an electron and the formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Caption: Workflow for Spectroscopic Structure Confirmation.

This guide serves as a valuable resource for the scientific community, providing foundational data for the use of this compound in further research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-p-cymene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-p-cymene (also known as carvacrylamine). The primary synthetic route detailed is the catalytic hydrogenation of 2-nitro-p-cymene, a robust and high-yielding method. This document outlines the detailed experimental protocol for this synthesis. Furthermore, a thorough guide to the characterization of the final product is presented, including predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established spectroscopic principles. Standard experimental protocols for these analytical techniques are also provided. This guide is intended to be a valuable resource for researchers requiring a practical understanding of the preparation and verification of 2-amino-p-cymene.

Synthesis of 2-amino-p-cymene

The most practical and widely cited method for the synthesis of 2-amino-p-cymene is the reduction of its corresponding nitro compound, 2-nitro-p-cymene.[1] Catalytic hydrogenation using Raney nickel is a highly effective method for this transformation, affording the desired amine in high yields.[1]

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-amino-p-cymene.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Caution: The hydrogenation of nitro compounds is a highly exothermic reaction. Appropriate safety precautions, including the use of a high-pressure hydrogenation apparatus and careful temperature monitoring, are essential to prevent runaway reactions.[1]

-

Apparatus Setup: A high-pressure hydrogenation apparatus (bomb) is charged with 2-nitro-p-cymene, absolute ethanol, and Raney nickel catalyst.

-

Hydrogenation: The apparatus is sealed and pressurized with hydrogen gas to approximately 1000 psi at 25°C. The reaction vessel is then heated to 80-90°C while being shaken. The heat source is removed, and the temperature will rise to about 120°C due to the exothermic nature of the reaction. The pressure is maintained between 700-1500 psi by introducing more hydrogen as it is consumed. The rapid reaction phase typically lasts for about 15 minutes.

-

Reaction Completion: The reaction mixture is maintained at 100-120°C for an additional 30 minutes after hydrogen uptake ceases to ensure the reaction goes to completion.

-

Work-up: After cooling the apparatus, the excess hydrogen is carefully vented. The Raney nickel catalyst is removed from the reaction mixture by filtration or centrifugation.

-

Isolation and Purification: The ethanol and water are removed from the filtrate by distillation. The crude 2-amino-p-cymene is then purified by fractional distillation under reduced pressure. The product distills at 239-240°C at 740 mm Hg or 92-94°C at 2 mm Hg.[1]

Data Presentation: Synthesis

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |

| 2-nitro-p-cymene | 1 | 179.22 | 179 g (1 mole) |

| Absolute Ethanol | - | 46.07 | 300 mL |

| Raney Nickel | Catalyst | - | 3-5 g |

| Hydrogen Gas | Excess | 2.02 | 700-1500 psi |

| Product | Molecular Weight ( g/mol ) | Yield | |

| 2-amino-p-cymene | - | 149.23 | 130-135 g (87-90%)[1] |

Characterization of 2-amino-p-cymene

The structural confirmation and purity assessment of the synthesized 2-amino-p-cymene are performed using standard analytical techniques. The following sections provide the predicted spectroscopic data for 2-amino-p-cymene based on the analysis of its structural motifs and general spectroscopic principles.

Predicted Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0-6.5 | m | 3H | Aromatic protons (Ar-H) |

| ~ 3.6 | br s | 2H | Amino protons (-NH₂) |

| ~ 2.8 | septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~ 2.1 | s | 3H | Methyl protons (-CH₃) |

| ~ 1.2 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ |

| ~ 136 | C-CH(CH₃)₂ |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 122 | C-CH₃ |

| ~ 115 | Aromatic CH |

| ~ 33 | -CH(CH₃)₂ |

| ~ 24 | -CH(CH₃)₂ |

| ~ 18 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[2][3] |

| 3100-3000 | Medium | Aromatic C-H stretch[3] |

| 2960-2850 | Strong | Aliphatic C-H stretch[3] |

| 1620-1580 | Medium | N-H bend (scissoring)[2] |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 880-800 | Strong | C-H out-of-plane bend (aromatic substitution) |

| m/z | Predicted Assignment |

| 149 | [M]⁺ (Molecular ion) |

| 134 | [M-CH₃]⁺ |

| 106 | [M-C₃H₇]⁺ |

Experimental Protocols for Characterization

The following are general protocols for the analytical techniques used to characterize 2-amino-p-cymene.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-amino-p-cymene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-amino-p-cymene, such as N-H stretches, C-H stretches (aromatic and aliphatic), and aromatic C=C stretches.

-

Sample Preparation: Prepare a dilute solution of the purified 2-amino-p-cymene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to further confirm the structure.

Workflow Diagrams

Caption: A generalized workflow for the characterization of 2-amino-p-cymene.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Isopropyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine. The presence of the electron-donating amino, methyl, and isopropyl groups on the aromatic ring dictates its chemical behavior, making it a versatile intermediate in organic synthesis. This document explores its basicity, and its reactivity in key reactions such as electrophilic aromatic substitution, diazotization, oxidation, and N-alkylation/acylation. Detailed experimental protocols, quantitative data where available, and illustrative diagrams are provided to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound (C₁₀H₁₅N) is an aromatic amine with a molecular weight of 149.24 g/mol .[1][2][3] Its structure, featuring an amino group ortho to a methyl group and meta to an isopropyl group, results in a unique reactivity profile. The amino group is a potent activating group, significantly influencing the regioselectivity of electrophilic aromatic substitution reactions.[1] This guide delves into the fundamental aspects of the amino group's reactivity in this specific molecule, providing a foundation for its application in synthetic chemistry.

Basicity of the Amino Group

Table 1: pKa Values of Substituted Anilines

| Compound | pKa |

| Aniline | 4.63 |

| 2-Methylaniline (o-Toluidine) | 4.44 |

| 4-Isopropylaniline | 5.25 |

| This compound | ~4.8 - 5.0 (Estimated) |

Note: The estimated pKa value is based on the additive effects of the methyl and isopropyl groups, considering their positions relative to the amino group.

The ortho-methyl group likely introduces some steric hindrance to protonation, which may slightly decrease the basicity compared to what would be expected from electronic effects alone.

Reactivity in Key Chemical Transformations

The amino group in this compound is the primary site of reactivity in several important organic reactions.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The methyl and isopropyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The C2 position is occupied by the methyl group. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position, which is para to the amino group and ortho to the isopropyl group.

Direct nitration of anilines with strong acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion, which is a meta-director. To control the reaction and favor para-substitution, the amino group is typically protected by acetylation prior to nitration.

A specific procedure for the nitration of the acetylated derivative of 2-amino-p-cymene has been reported.[5]

Experimental Protocol: Nitration of 2-Acetamido-p-cymene [5]

-

Dissolve 19 parts of 2-acetamido-p-cymene in 84 parts of sulfuric acid (1.84 g/mL) and cool the solution to 0°C.

-

Add 10 parts of 70% nitric acid dropwise to the cooled solution.

-

Pour the reaction mixture into ice water.

-

Filter the solid product and wash it thoroughly with water.

-

Wash the product with sodium hydroxide solution and recrystallize from hot alcohol.

Yield: The reported product is 2-acetamido-5-nitro-p-cymene, obtained as pale yellow prisms with a melting point of 148°C.[5] The subsequent hydrolysis of this compound yields 2-amino-5-nitro-p-cymene.[5]

Table 2: Quantitative Data for Nitration of 2-Acetamido-p-cymene

| Reactant | Reagents | Product | Yield | Reference |

| 2-Acetamido-p-cymene | H₂SO₄, HNO₃ | 2-Acetamido-5-nitro-p-cymene | Not explicitly stated, but the procedure is provided in detail. | [5] |

Diazotization and Subsequent Reactions

-

Dissolve the aromatic amine in a cold (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

-

The completion of the reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

-

The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

The diazonium group can be replaced by a variety of nucleophiles, often catalyzed by copper(I) salts.[8]

Table 3: Potential Sandmeyer Reactions of this compound Diazonium Salt

| Reagent | Product |

| CuCl/HCl | 4-Chloro-5-isopropyl-2-methylbenzene |

| CuBr/HBr | 4-Bromo-5-isopropyl-2-methylbenzene |

| CuCN/KCN | 4-Cyano-5-isopropyl-2-methylbenzene |

| H₂O, heat | 5-Isopropyl-2-methylphenol |

| HBF₄, heat | 4-Fluoro-5-isopropyl-2-methylbenzene |

| H₃PO₂ | p-Cymene |

Diazonium salts can act as electrophiles and react with activated aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form brightly colored azo compounds.[9] The coupling with this compound would occur at the para position to the amino group of the coupling partner.

Oxidation

The amino group of anilines is susceptible to oxidation. The products of oxidation can vary depending on the oxidizing agent and reaction conditions, ranging from colored polymeric materials to quinones.[1]

N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atom allows for nucleophilic attack, leading to N-alkylation and N-acylation reactions.

-

Dissolve the aromatic amine in a suitable solvent (e.g., pyridine or an inert solvent with a base).

-

Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise, often at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by crystallization or chromatography.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of the corresponding nitro compound, 2-nitro-p-cymene.[10][11]

Experimental Protocol: Reduction of 2-Nitro-p-cymene [11]

-

Place a mixture of 179 g (1 mole) of 2-nitro-p-cymene, 300 mL of absolute ethanol, and 3-5 g of Raney nickel in a high-pressure hydrogenation apparatus.

-

Introduce hydrogen to a pressure of about 1000 psi at 25°C.

-

Heat the mixture to 80-90°C while shaking. The reaction is exothermic and the temperature will rise to about 120°C.

-

Maintain the hydrogen pressure at 700-1500 psi for 15 minutes.

-

Keep the mixture at 100-120°C for an additional 30 minutes.

-

After cooling, release the pressure and separate the catalyst by filtration.

-

Remove the solvent by distillation and fractionally distill the product.

Yield: 130-135 g (87-90%).[11] The boiling point is 239-240°C at 740 mmHg.[11]

Table 4: Quantitative Data for the Synthesis of this compound

| Reactant | Reagents | Product | Yield | Reference |

| 2-Nitro-p-cymene | H₂, Raney Ni | This compound | 87-90% | [11] |

Conclusion

The amino group in this compound governs its reactivity, making it a highly activated aromatic system. Its basicity is enhanced by the presence of alkyl substituents. The primary amino group allows for a wide range of transformations, including electrophilic substitution (predominantly at the C4 position), diazotization followed by various nucleophilic substitutions, oxidation, and N-functionalization. The provided experimental protocols and data, though in some cases generalized from similar anilines, offer a solid foundation for the practical application of this versatile chemical intermediate in research and development. Further experimental investigation is warranted to determine precise quantitative data for the reactivity of this specific molecule.

References

- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]

- 2. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Isopropyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental considerations, and expected outcomes for the electrophilic aromatic substitution (EAS) reactions on 5-isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine. This document details the theoretical basis for regioselectivity, provides model experimental protocols for key EAS reactions, and presents expected product distributions based on established principles of organic chemistry.

Introduction to the Reactivity of this compound

This compound is a disubstituted aniline derivative with a unique substitution pattern that dictates its reactivity in electrophilic aromatic substitution. The aromatic ring is highly activated due to the presence of three electron-donating groups: a strong activating amino group (-NH₂) and two weakly activating alkyl groups (methyl and isopropyl).

The directing effects of these substituents are crucial in determining the position of electrophilic attack. The amino group is a powerful ortho, para-director, strongly activating the positions C4 and C6. The methyl group at C2 is also an ortho, para-director, activating C1 (already substituted), C3, and C5. The isopropyl group at C5 is an ortho, para-director as well, activating C4, C6, and C1 (already substituted).

The interplay of these directing effects, coupled with steric hindrance from the bulky isopropyl group and the adjacent methyl group, governs the regiochemical outcome of EAS reactions.

The Critical Role of Amino Group Protection

The high reactivity of the amino group presents challenges in direct electrophilic aromatic substitution. The amino group can be protonated in acidic media, forming an anilinium ion which is a meta-directing and deactivating group. Furthermore, the amino group is susceptible to oxidation, especially under nitrating conditions. To ensure predictable outcomes and prevent undesirable side reactions, the amino group is typically protected, most commonly via acetylation to form N-(5-isopropyl-2-methylphenyl)acetamide. This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitutions. The acetyl group can be readily removed by hydrolysis after the desired aromatic substitution has been achieved.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the protection of the amino group of this compound by acetylation with acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in water (25 mL) and concentrated hydrochloric acid (1 mL).

-

Prepare a solution of sodium acetate (1.1 g, 13.5 mmol) in water (10 mL).

-

To the aniline hydrochloride solution, add acetic anhydride (1.2 mL, 12 mmol) with vigorous stirring.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture for 15-20 minutes. The N-acetylated product will precipitate as a white solid.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the expected outcomes and model experimental protocols for major electrophilic aromatic substitution reactions on N-acetyl-5-isopropyl-2-methylaniline.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the acetamido, methyl, and isopropyl groups, along with steric considerations, will determine the position of nitration. The primary directing group is the acetamido group, favoring substitution at the para position (C4) due to the significant steric hindrance at the ortho position (C6) from the adjacent isopropyl group.

Expected Major Product: 4-Nitro-N-(5-isopropyl-2-methylphenyl)acetamide

Logical Relationship for Regioselectivity in Nitration

Caption: Regioselectivity in the nitration of N-acetyl-5-isopropyl-2-methylaniline.

Experimental Protocol: Nitration of N-(5-isopropyl-2-methylphenyl)acetamide

Materials:

-

N-(5-isopropyl-2-methylphenyl)acetamide

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Glacial acetic acid

-

Ice

Procedure:

-

In a flask, dissolve N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) in glacial acetic acid (20 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10 mmol) to cold concentrated sulfuric acid (5 mL). Keep this mixture cold.

-

Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.

-

Pour the reaction mixture onto crushed ice (100 g). The nitrated product will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 4-nitro-N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from ethanol.

Halogenation (Bromination)

Bromination of the protected aniline is expected to proceed similarly to nitration, with the electrophilic bromine attacking the most activated and sterically accessible position. The major product is anticipated to be the 4-bromo derivative.

Expected Major Product: 4-Bromo-N-(5-isopropyl-2-methylphenyl)acetamide

Experimental Protocol: Bromination of N-(5-isopropyl-2-methylphenyl)acetamide

Materials:

-

N-(5-isopropyl-2-methylphenyl)acetamide

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (10%)

-

Ice

Procedure:

-

Dissolve N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (10 mL).

-

Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction to stir at room temperature for 1 hour.

-

Pour the reaction mixture into ice water (150 mL). If the color of bromine persists, add a few drops of 10% sodium bisulfite solution until the color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude 4-bromo-N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from ethanol.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible and thermodynamically controlled at higher temperatures. The position of sulfonation is also expected to be at the C4 position.

Expected Major Product: 4-(Acetylamino)-2-isopropyl-5-methylbenzenesulfonic acid

Experimental Protocol: Sulfonation of N-(5-isopropyl-2-methylphenyl)acetamide

Materials:

-

N-(5-isopropyl-2-methylphenyl)acetamide

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Concentrated sulfuric acid

-

Ice

-

Sodium chloride

Procedure:

-

In a flask, carefully add N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) to concentrated sulfuric acid (10 mL) and cool in an ice bath.

-

Slowly add fuming sulfuric acid (5 mL) to the mixture, keeping the temperature below 20 °C.

-

Once the addition is complete, heat the reaction mixture to 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (100 g).

-

The sulfonic acid product may precipitate. If not, "salt out" the product by adding sodium chloride until precipitation is complete.

-

Collect the solid product by vacuum filtration and wash with a saturated sodium chloride solution.

-

The crude product can be purified by recrystallization from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally not successful on anilines or anilides with strong Lewis acids like AlCl₃ because the lone pair on the nitrogen or oxygen atom coordinates with the catalyst, deactivating the ring. However, under specific conditions with less reactive Lewis acids or by using alternative methods, acylation might be achievable. The expected position of acylation would be C4.

Expected Major Product: 4-Acetyl-N-(5-isopropyl-2-methylphenyl)acetamide

Due to the challenges associated with Friedel-Crafts acylation on anilides, a reliable, general protocol is difficult to provide. The reaction would likely require specialized catalysts and conditions to achieve a reasonable yield.

Deprotection of the Acetamido Group

To obtain the substituted this compound derivatives, the acetyl group must be removed. This is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Workflow for Synthesis of Substituted this compound

Caption: General workflow for the synthesis of substituted 5-isopropyl-2-methylanilines.

Experimental Protocol: Hydrolysis of N-acetylated Derivatives

Materials:

-

Substituted N-(5-isopropyl-2-methylphenyl)acetamide

-

Concentrated hydrochloric acid or Sodium hydroxide

-

Ethanol

-

Water

Procedure (Acid Hydrolysis):

-

In a round-bottom flask, place the N-acetylated derivative (5 mmol), ethanol (20 mL), and concentrated hydrochloric acid (10 mL).

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purify the product by distillation, recrystallization, or chromatography.

Quantitative Data Summary

The following tables summarize the expected yields and regioselectivity for the electrophilic aromatic substitution reactions on N-acetyl-5-isopropyl-2-methylaniline. The data is based on general principles and outcomes for similarly substituted anilides, as specific data for this exact substrate is not widely available in the literature.

| Reaction | Electrophile | Major Product | Expected Yield | Expected Isomer Distribution |

| Nitration | NO₂⁺ | 4-Nitro-N-(5-isopropyl-2-methylphenyl)acetamide | Good to Excellent | >90% 4-nitro isomer |

| Bromination | Br⁺ | 4-Bromo-N-(5-isopropyl-2-methylphenyl)acetamide | Good to Excellent | >95% 4-bromo isomer |

| Sulfonation | SO₃ | 4-(Acetylamino)-2-isopropyl-5-methylbenzenesulfonic acid | Moderate to Good | Predominantly 4-sulfonic acid |

| Acylation | RCO⁺ | 4-Acyl-N-(5-isopropyl-2-methylphenyl)acetamide | Low to Moderate | Predominantly 4-acyl isomer |

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process when the high reactivity of the amino group is moderated by N-acetylation. The regiochemical outcome of these reactions is primarily governed by the powerful ortho, para-directing effect of the acetamido group, with substitution occurring predominantly at the sterically accessible C4 position. The provided protocols offer a foundational approach for the synthesis of various substituted derivatives of this compound, which can serve as valuable intermediates in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions may be necessary to maximize yields for specific applications.

An In-Depth Technical Guide to the Safety and Handling of 5-Isopropyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for 5-Isopropyl-2-methylaniline (CAS No. 2051-53-8). This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in work with this compound.

Chemical and Physical Properties

This compound, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine.[1] It is a clear, colorless to yellow liquid that is sensitive to air.[1] The physical and chemical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling and melting points, are not consistently reported across all sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| CAS Number | 2051-53-8 | [1][2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

| Vapor Pressure | 0.335 mmHg at 25°C | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 45.2 kJ/mol | [1] |

Safety Data Sheet (SDS) Summary

The following sections summarize the critical safety information derived from various safety data sheets.

Hazard Identification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Measures and Handling

Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly adhered to:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Storage and Disposal

-

Storage: Store in a cool, dark, and well-ventilated place.[1] The compound is air-sensitive and should be stored under an inert gas.[1] Keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in the publicly available literature. However, information on the broader class of aromatic amines provides valuable insights into its potential toxicity.

Aromatic amines are a class of compounds known for their potential to cause a range of adverse health effects. A key concern with aromatic amines is their potential for genotoxicity and carcinogenicity, which is often linked to their metabolic activation.[4]

A derivative of this compound, 4,4′-methylenebis(this compound), has been shown to be non-mutagenic in Ames tests, suggesting a potentially safer profile compared to other widely used aromatic amines like methylene dianiline (MDA).[1]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5] The following is a general protocol that can be adapted for testing this compound.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound (test substance)

-

Solvent (e.g., DMSO)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight to obtain a log-phase culture.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent.

-

Plate Incorporation Method:

-

To a tube containing molten top agar, add the bacterial culture, the test solution, and either the S9 mix or a buffer.

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[5]

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for determining the purity of chemical compounds. The following provides a general workflow for developing an HPLC method for this compound.

Objective: To develop a robust HPLC method for the separation and quantification of this compound and any potential impurities.

Materials:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

This compound standard

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN/water mixture). Prepare a series of dilutions for calibration. Dissolve the sample to be analyzed in the same solvent.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for aromatic amines. .

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standards and determine the concentration and purity of the sample.

Visualizations

Proposed Metabolic Activation Pathway

Aromatic amines are often not directly mutagenic but can be converted to reactive metabolites by metabolic enzymes, primarily cytochrome P450s in the liver.[6] This metabolic activation is a critical step in their mechanism of toxicity. The diagram below illustrates a generalized pathway for the metabolic activation of an aromatic amine, which is likely applicable to this compound.

Caption: Proposed metabolic activation of this compound.

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines a typical workflow for determining the purity of a this compound sample using HPLC.

Caption: Experimental workflow for HPLC purity analysis.

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a common route for the synthesis of substituted anilines involves the nitration of the corresponding aromatic hydrocarbon followed by reduction of the nitro group. For this compound, this would involve the nitration of p-cymene to form a nitro-p-cymene intermediate, which is then reduced to the final product. The separation of isomers would be a critical step in such a synthesis.

A reported synthesis for the related compound 2-isopropyl-5-methyl-aniline involves the hydrogenation of a precursor using palladium on activated charcoal in methanol.[7]

Conclusion